Enzyme Inhibition Profile: Markedly Weaker Cholinesterase Inhibition Compared to 4-Nitro Isomer
4-((2-Nitrophenyl)thio)butan-2-one displays a weak inhibitory profile against key cholinesterase enzymes, with IC50 values >20,000 nM for both human acetylcholinesterase (AChE) and porcine liver carboxylesterase [1]. In contrast, the 4-nitro positional isomer 1-((4-nitrophenyl)thio)butan-2-one exhibits potent competitive inhibition of equine serum butyrylcholinesterase with a Ki of 1,340 nM, and noncompetitive inhibition of porcine liver carboxylesterase with a Ki of 2,090 nM [2]. The target compound also shows moderate inhibition of equine serum BChE with an IC50 of 13,500 nM, still ~10-fold weaker than the Ki value of the para isomer [1]. This >10-fold difference in potency underscores that the ortho-nitro substitution in the target compound yields a dramatically reduced capacity to inhibit esterase enzymes compared to its para-substituted analog.
| Evidence Dimension | Enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 >20,000 nM (human AChE); IC50 >20,000 nM (porcine liver carboxylesterase); IC50 = 13,500 nM (equine serum BChE) |
| Comparator Or Baseline | 1-((4-Nitrophenyl)thio)butan-2-one: Ki = 1,340 nM (competitive, equine serum BChE); Ki = 2,090 nM (noncompetitive, porcine liver carboxylesterase) |
| Quantified Difference | Target compound IC50 >20,000 nM vs comparator Ki 1,340 nM (>15-fold difference); target IC50 13,500 nM vs comparator Ki 1,340 nM (10-fold difference) |
| Conditions | Human erythrocyte AChE (Ellman's method, 10 min preincubation); porcine liver carboxylesterase (4-nitrophenol acetate substrate); equine serum BChE (butyrylthiocholine iodide substrate) |
Why This Matters
This quantitative potency difference is critical for researchers selecting a nitrophenyl thioether either to deliberately avoid cholinesterase inhibition (e.g., as a negative control or for applications where off-target esterase activity is undesirable) or to achieve it.
- [1] BindingDB. (n.d.). BDBM50463656 CHEMBL4250287. IC50 data for 4-((2-nitrophenyl)thio)butan-2-one. View Source
- [2] BindingDB. (n.d.). BDBM50500755 CHEMBL3752466. Ki data for 1-((4-nitrophenyl)thio)butan-2-one. View Source
